molecular formula C10H7F3N2O3 B7947291 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate

Cat. No.: B7947291
M. Wt: 260.17 g/mol
InChI Key: KFMLXTCNLMVPRF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a heterocyclic compound featuring a 1,2,3-oxadiazolium core substituted with a 4-methoxyphenyl group at position 3 and a trifluoromethyl group at position 2. Its molecular formula is C₁₀H₈F₃N₂O₃, with a planar oxadiazole ring stabilized by resonance and intramolecular interactions . Key structural attributes include:

  • SMILES: COC1=CC=C(C=C1)[N+]2=C(C(=O)ON2)C(F)(F)F
  • InChIKey: KFMLXTCNLMVPRF-UHFFFAOYSA-O
  • Collision Cross-Section (CCS): Predicted CCS values range from 151.1 Ų ([M-H]⁻) to 163.7 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMLXTCNLMVPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from N-(4-Methoxyphenyl)glycine

The most widely reported method involves nitrosation of N-(4-methoxyphenyl)glycine followed by cyclodehydration.

Procedure :

  • Nitrosation :

    • N-(4-Methoxyphenyl)glycine (1.0 equiv) is dissolved in hydrochloric acid (conc. HCl : H2O = 1:1 v/v) at 0°C.

    • Sodium nitrite (1.2 equiv) in water is added dropwise, forming the nitroso intermediate.

    • Reaction completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).

  • Cyclodehydration :

    • The nitroso intermediate is treated with trifluoroacetic anhydride (TFAA, 2.5 equiv) in tetrahydrofuran (THF) at reflux (65°C) for 6 hours.

    • Acidification with HCl yields the crude product, which is recrystallized from ethanol to obtain pure 3-(4-methoxyphenyl)-4-(trifluoromethyl)sydnone.

Yield : 72–85%.

Mechanochemical Synthesis

Solvent-Free Ball Milling

This eco-friendly approach avoids toxic solvents and reduces reaction times.

Procedure :

  • Grinding :

    • N-(4-Methoxyphenyl)glycine (1.0 equiv) and sodium nitrite (1.1 equiv) are milled in a ball mill (25 Hz, 30 min).

    • TFAA (1.5 equiv) is added, and milling continues for 45 min at 30 Hz.

  • Workup :

    • The mixture is washed with saturated NaHCO3 and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Yield : 68–78%.

Alternative Nitrosation Strategies

Use of Isoamyl Nitrite

For acid-sensitive substrates, isoamyl nitrite replaces NaNO2/HCl:

Procedure :

  • N-(4-Methoxyphenyl)glycine (1.0 equiv) and isoamyl nitrite (1.1 equiv) react in dimethoxyethane (DME) at 25°C for 5 hours.

  • Cyclization with TFAA at 0°C for 1.5 hours yields the product.

Yield : 65–70%.

Functionalization at the C4 Position

Introduction of Trifluoromethyl Group

The trifluoromethyl group is introduced via:

  • Copper-Mediated Trifluoromethylation :

    • 3-(4-Methoxyphenyl)sydnone reacts with methyl fluorosulfonyldifluoroacetate (3.0 equiv) and CuI (1.0 equiv) in DMF at 80°C for 20 hours.

Yield : 58%.

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Traditional SolutionHCl/NaNO2, TFAA, reflux72–85High yield; well-established protocolUses corrosive HCl and toxic solvents
MechanochemicalBall milling, NaNO2, TFAA68–78Solvent-free; faster reaction timesRequires specialized equipment
Isoamyl NitriteDME, 25°C, TFAA65–70Mild conditions for acid-sensitive groupsLower yield compared to traditional

Mechanistic Insights

  • Nitrosation :

    • NaNO2/HCl generates HNO2, which nitrosates the α-amino group of N-(4-methoxyphenyl)glycine, forming an N-nitroso intermediate.

  • Cyclodehydration :

    • TFAA activates the nitroso group, facilitating intramolecular cyclization to form the mesoionic sydnone core.

  • Trifluoromethylation :

    • Copper catalysis enables radical transfer of the CF3 group from the fluorosulfonyldifluoroacetate to the C4 position .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

The structure of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate features an oxadiazole ring that enhances its chemical reactivity and biological interactions. The trifluoromethyl group is known to increase lipophilicity and stability.

Reaction Conditions

The synthesis usually requires controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include toluene and dichloromethane.

Medicinal Chemistry

The compound has shown potential as a scaffold for developing new pharmaceuticals due to its ability to interact with biological targets:

  • Enzyme Inhibition : Studies suggest that the oxadiazole moiety can enhance binding affinity to enzyme active sites, making it a candidate for drug development against various diseases.

Agrochemicals

Research indicates that compounds with similar structures exhibit herbicidal and fungicidal properties. The trifluoromethyl group may contribute to increased biological activity against pests.

Material Science

In materials science, this compound can be used as a building block for synthesizing polymers with specific properties such as thermal stability and electrical conductivity.

Preliminary studies have indicated that this compound may possess various biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Potential : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Related Compounds

Compound NameStructure FeaturesApplications
Trifluoromethyl KetonesContains trifluoromethylUsed in pharmaceuticals
Benzofuran DerivativesSimilar ring structureMedicinal chemistry

Unique Aspects

The combination of the trifluoromethyl group and the oxadiazole ring in this compound distinguishes it from other compounds, providing unique chemical reactivity and potential for diverse applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxadiazolium ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Heterocyclic Compounds

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,2,3-Oxadiazolium 4-Methoxyphenyl, CF₃ Oxadiazole, O-Methoxy, CF₃
4-(4-Chlorophenyl)thiazole derivative Thiazole 4-Chlorophenyl, Fluorophenyl, Triazole Thiazole, Cl, F
1,2,4-Triazole-3-thiones Triazole Phenylsulfonyl, Difluorophenyl Triazole, SO₂, F
4-(Trifluoromethyl)benzoyl piperazine Piperazine 4-Methoxyphenyl, CF₃-Benzoyl Piperazine, CF₃, O-Methoxy
1,2,3-Oxadiazolium (CID 3815-84-7) 1,2,3-Oxadiazolium 4-Chlorophenyl, Phenyl Oxadiazole, Cl, Phenyl

Key Observations :

  • Heterocyclic Core: The target’s oxadiazolium ring is less common than triazole or thiazole cores in bioactive compounds.
  • Substituent Effects : The 4-methoxyphenyl group contributes electron-donating effects, while the trifluoromethyl (CF₃) group is strongly electron-withdrawing. This combination may optimize solubility and binding affinity in therapeutic contexts .

Biological Activity

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C10H7F3N2O3
  • Molecular Weight : 260.17 g/mol
  • CAS Number : 1429485-53-9
  • IUPAC Name : 3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-methoxyphenylhydrazine with trifluoroacetic anhydride.
  • Cyclization to form the oxadiazole ring.
  • Multi-step reactions under controlled conditions to ensure high yield and purity .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Gram-positive bacteria : The compound showed effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 40 μg/mL.
  • Gram-negative bacteria : Inhibition against Escherichia coli and Pseudomonas aeruginosa was also observed, with MIC values of 200 μg/mL and 500 μg/mL respectively .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly in MCF cells, with a reported IC50 value of 25.72 ± 3.95 μM.
  • Animal models showed suppression of tumor growth when treated with this compound .

Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives are noted for their anti-inflammatory effects:

  • Compounds similar to 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium have been linked to reduced inflammation in various models, suggesting potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazoles is influenced by their structural features:

  • Substituents : The presence of trifluoromethyl and methoxy groups enhances lipophilicity and biological activity.
  • Ring Structure : The oxadiazole ring facilitates interactions with biological targets via hydrogen bonding and π-stacking .

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in drug design:

  • A comparative study on the synthesis and biological activity of various oxadiazoles revealed their effectiveness against a range of pathogens and cancer cell lines.
  • Another study focused on the synthesis of new oxadiazole derivatives showed promising results in inhibiting viral infections and tumor growth in preclinical models .

Q & A

Q. Basic Research Focus

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • Anticancer : MTT assay on HCT-116 or MCF-7 cells, with EC₅₀ calculated via GraphPad Prism.
    Include cytotoxicity controls (e.g., HEK-293 cells) to assess selectivity .

Which HPLC conditions effectively separate the compound from synthetic by-products?

Basic Research Focus
Use a C18 column (5 µm, 250 × 4.6 mm) with:

  • Mobile phase : Acetonitrile/0.1% formic acid (60:40).
  • Flow rate : 1.0 mL/min, UV detection at 254 nm.
    Retention time typically 8–10 minutes. Validate method per ICH guidelines (RSD <2%) .

How can regioselectivity be controlled during substitution reactions?

Advanced Research Focus
Regioselectivity in SNAr reactions is influenced by:

  • Solvent polarity : DMF favors para substitution over ortho.
  • Temperature : Lower temps (0–5°C) reduce kinetic by-products.
    Methoxyphenyl groups act as directing groups; use protecting groups (e.g., Boc) to block unwanted sites .

How should complex NMR splitting patterns be interpreted?

Basic Research Focus
For ¹H NMR:

  • Trifluoromethyl causes splitting in adjacent protons (e.g., J₃ = 8–10 Hz).
  • Methoxyphenyl protons appear as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz).
    ¹³C NMR: CF₃ resonates at δ 120–125 ppm (quartet, ¹JCF = 280 Hz). Use DEPT-135 to distinguish CH₃ groups .

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